mPEG20-OH
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Overview
Description
Methoxy polyethylene glycol 20-hydroxy (mPEG20-OH) is a monodisperse polyethylene glycol derivative with a methoxy group at one end and a hydroxyl group at the other. This compound is widely used in various fields due to its unique properties, including its solubility in water and organic solvents, biocompatibility, and ability to modify surfaces and molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy polyethylene glycol 20-hydroxy is typically synthesized through the polymerization of ethylene oxide. The process involves the following steps:
Initiation: The polymerization is initiated by a methoxy alcohol, which acts as a starting point for the polymer chain.
Propagation: Ethylene oxide is added to the reaction mixture, and the polymer chain grows by the successive addition of ethylene oxide units.
Industrial Production Methods
In industrial settings, the production of methoxy polyethylene glycol 20-hydroxy involves large-scale polymerization reactors. The reaction conditions are carefully controlled to ensure the desired molecular weight and purity of the final product. The process typically includes:
Temperature Control: The reaction is carried out at a controlled temperature to ensure the proper rate of polymerization.
Catalysts: Catalysts such as potassium hydroxide or sodium hydroxide are used to facilitate the polymerization process.
Purification: The final product is purified through processes such as precipitation, filtration, and drying to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methoxy polyethylene glycol 20-hydroxy undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methoxy polyethylene glycol 20-hydroxy has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a polymeric modifier.
Biology: Employed in cell culture and as a component in various biological assays.
Medicine: Utilized in drug delivery systems, particularly for the modification of therapeutic proteins and peptides to enhance their stability and solubility.
Industry: Applied in the development of new materials, including functional coatings and nanotechnology
Mechanism of Action
Methoxy polyethylene glycol 20-hydroxy exerts its effects through its ability to modify surfaces and molecules. The hydroxyl group allows for the attachment of various functional groups, enabling the compound to interact with different molecular targets. The methoxy group provides stability and solubility, enhancing the overall properties of the modified molecules .
Comparison with Similar Compounds
Similar Compounds
Methoxy polyethylene glycol 10-hydroxy (mPEG10-OH): Similar structure but with a shorter polymer chain.
Methoxy polyethylene glycol 30-hydroxy (mPEG30-OH): Similar structure but with a longer polymer chain.
Methoxy polyethylene glycol amine (mPEG-NH2): Contains an amine group instead of a hydroxyl group.
Uniqueness
Methoxy polyethylene glycol 20-hydroxy is unique due to its specific molecular weight and balance of hydrophilic and hydrophobic properties. This makes it particularly suitable for applications requiring precise control over molecular interactions and solubility .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(methoxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O21/c1-42-40-61-39-38-60-37-36-59-35-34-58-33-32-57-31-30-56-29-28-55-27-26-54-25-24-53-23-22-52-21-20-51-19-18-50-17-16-49-15-14-48-13-12-47-11-10-46-9-8-45-7-6-44-5-4-43-3-2-41/h41H,2-40H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWKZKTYCYNJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O21 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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